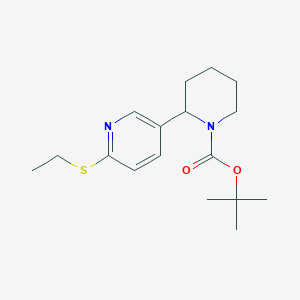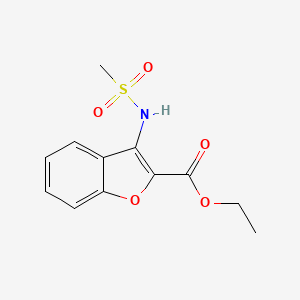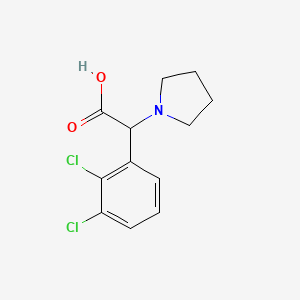
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids It features a dichlorophenyl group and a pyrrolidinyl group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under specific conditions to attach the pyrrolidinyl group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(2,3-Dichlorophenyl)-2-(morpholin-1-yl)acetic acid
- 2-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
Uniqueness
2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the dichlorophenyl group can enhance its reactivity, while the pyrrolidinyl group can influence its biological activity and solubility.
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-5-3-4-8(10(9)14)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17) |
InChI Key |
PCNQDXFETIVUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





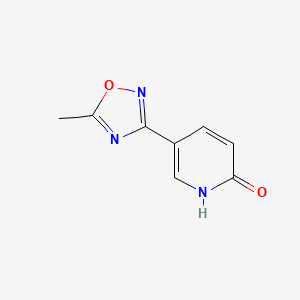





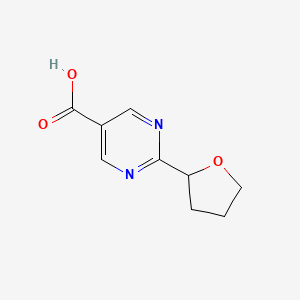
![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)
